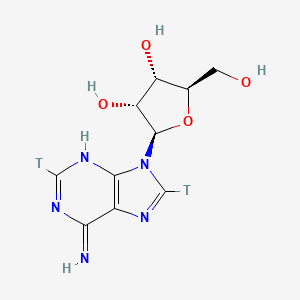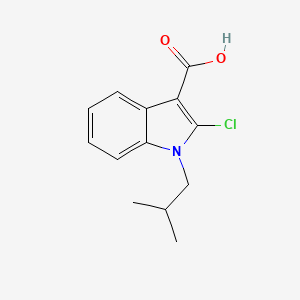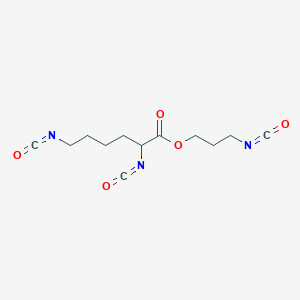
3-Isocyanatopropyl N~2~,N~6~-bis(oxomethylidene)lysinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate: is a chemical compound that features an isocyanate group attached to a propyl chain, which is further connected to a lysinate moiety with bis(oxomethylidene) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate typically involves the reaction of 3-isocyanatopropylamine with N2,N~6~-bis(oxomethylidene)lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For substitution reactions to form ureas.
Alcohols: For substitution reactions to form carbamates.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Biochemistry: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of adhesives, sealants, and elastomers.
作用机制
The mechanism of action of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially inhibiting their function or altering their activity. The pathways involved may include:
Covalent Bond Formation: With amino groups in proteins, leading to enzyme inhibition.
Polymerization: Forming cross-linked networks in materials applications.
相似化合物的比较
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: A similar compound with a trimethoxysilane group instead of the lysinate moiety.
3-Isocyanatopropyltriethoxysilane: Another similar compound with a triethoxysilane group.
Uniqueness
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate is unique due to its lysinate moiety, which imparts distinct properties and potential biological activity. This makes it particularly interesting for applications in biochemistry and medicine, where its interactions with biological molecules can be leveraged for therapeutic purposes.
属性
CAS 编号 |
69878-16-6 |
|---|---|
分子式 |
C12H15N3O5 |
分子量 |
281.26 g/mol |
IUPAC 名称 |
3-isocyanatopropyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C12H15N3O5/c16-8-13-5-2-1-4-11(15-10-18)12(19)20-7-3-6-14-9-17/h11H,1-7H2 |
InChI 键 |
IJQNXPNUXPJSBH-UHFFFAOYSA-N |
规范 SMILES |
C(CCN=C=O)CC(C(=O)OCCCN=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

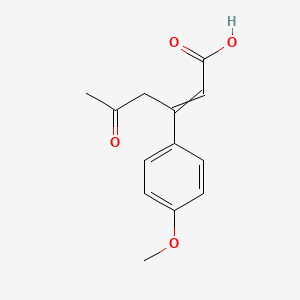
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
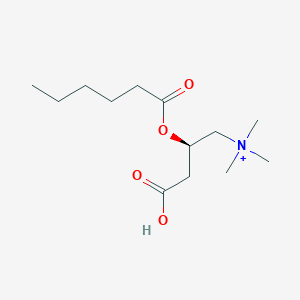
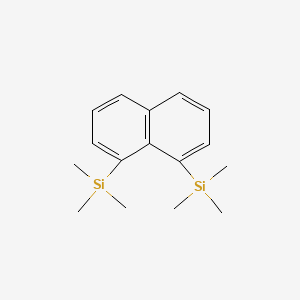
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
